molecular formula C23H19NO5 B12372208 Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate

Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate

Cat. No.: B12372208
M. Wt: 389.4 g/mol
InChI Key: HDHFVICVWRKCHQ-QIFDKBNDSA-N
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Description

Epoxy Fluor 7 is a fluorescent substrate specifically designed for soluble epoxide hydrolase (sEH). This compound is utilized in biochemical assays to monitor the activity of sEH by producing a fluorescent signal upon hydrolysis. The formal chemical name of Epoxy Fluor 7 is cyano (6-methoxy-2-napthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoxy Fluor 7 is synthesized through a series of chemical reactions involving the esterification of cyano (6-methoxy-2-napthalenyl)methyl with [(2,3)-3-phenyloxiranyl]methyl ester. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and stability of the final product .

Industrial Production Methods: In industrial settings, the production of Epoxy Fluor 7 involves large-scale chemical reactors where the reactants are mixed and subjected to precise temperature and pressure controls. The product is then purified using techniques such as crystallization and chromatography to achieve a purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions: Epoxy Fluor 7 primarily undergoes hydrolysis when exposed to soluble epoxide hydrolase. This hydrolysis reaction results in the formation of a diol, which subsequently cyclizes and decomposes to produce a fluorescent aldehyde product, 6-methoxy-2-naphthaldehyde .

Common Reagents and Conditions:

    Reagents: Soluble epoxide hydrolase, water

    Conditions: Aqueous environment, controlled pH and temperature

Major Products:

Mechanism of Action

Epoxy Fluor 7 functions as a substrate for soluble epoxide hydrolase. Upon hydrolysis by the enzyme, the resulting diol undergoes cyclization and decomposition to form 6-methoxy-2-naphthaldehyde, which emits fluorescence. This fluorescence can be measured to quantify the activity of soluble epoxide hydrolase. The molecular targets involved in this process are the active sites of soluble epoxide hydrolase, where the hydrolysis reaction takes place .

Comparison with Similar Compounds

Epoxy Fluor 7 stands out due to its superior performance in enzyme activity assays, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

[cyano-(6-methoxynaphthalen-2-yl)methyl] [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate

InChI

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3/t20?,21-,22-/m0/s1

InChI Key

HDHFVICVWRKCHQ-QIFDKBNDSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OC[C@H]3[C@@H](O3)C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4

Origin of Product

United States

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